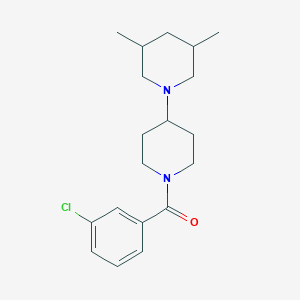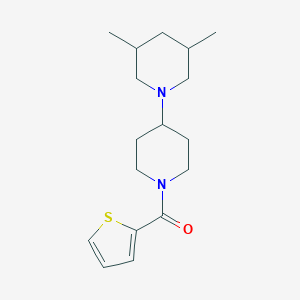![molecular formula C20H30FN3O B247197 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine, also known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been used as a recreational substance. However,
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine involves the inhibition of the reuptake of serotonin and dopamine, which leads to an increase in their levels in the brain. This results in an alteration of mood, behavior, and cognition. 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine also interacts with the sigma-1 receptor, which modulates calcium ion channels and cellular signaling.
Biochemical and Physiological Effects
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in animals. 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has also been found to have anxiogenic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has several advantages for lab experiments. It is a potent and selective drug that can be used to study the serotonin and dopamine systems in the brain. 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine is also relatively easy to synthesize and can be obtained in large quantities. However, 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has some limitations. It has been found to be toxic at high doses and can cause seizures and death in animals. 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine is also a controlled substance and is subject to legal restrictions.
Direcciones Futuras
There are several future directions for the study of 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine. One area of research is the development of novel drugs based on the structure of 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine that have improved safety and efficacy profiles. Another area of research is the study of the sigma-1 receptor and its role in cellular signaling and disease. 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine can also be used to study the interaction between the serotonin and dopamine systems in the brain and their role in the regulation of mood, behavior, and cognition.
Métodos De Síntesis
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine can be synthesized through the reaction of 1-(2-fluorophenyl)piperazine with 1-(3-methylbutanoyl)-4-piperidinone. The reaction is carried out in the presence of a reducing agent such as sodium borohydride. The product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has been used in scientific research to study its mechanism of action and biochemical and physiological effects. It has been found to interact with the serotonin and dopamine receptors in the brain, which are involved in the regulation of mood, behavior, and cognition. 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has also been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of calcium ion channels and cellular signaling.
Propiedades
Nombre del producto |
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine |
|---|---|
Fórmula molecular |
C20H30FN3O |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
1-[4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C20H30FN3O/c1-16(2)15-20(25)24-9-7-17(8-10-24)22-11-13-23(14-12-22)19-6-4-3-5-18(19)21/h3-6,16-17H,7-15H2,1-2H3 |
Clave InChI |
ODNXNPXOJHEERJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3F |
SMILES canónico |
CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Benzyl-4-[1-(methylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247114.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247115.png)
![1-(2-Fluorophenyl)-4-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}piperazine](/img/structure/B247116.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247120.png)
![4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247121.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247122.png)


![4-[1-(2-Thienylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B247128.png)
![1-Benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247129.png)
![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)
![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)
amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B247137.png)